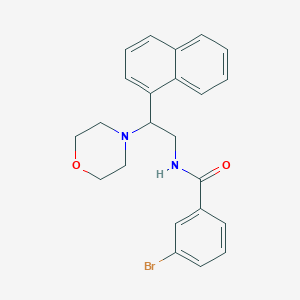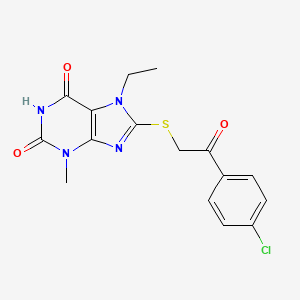
1,4-Dihydroquinoléine-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Applications De Recherche Scientifique
Methyl 1,4-dihydroquinoline-3-carboxylate has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of potential drug candidates. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . In materials science, this compound is used in the development of organic semiconductors and other advanced materials .
Mécanisme D'action
Target of Action
Methyl 1,4-dihydroquinoline-3-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry Quinoline derivatives have been reported to have vast therapeutic potential , suggesting that Methyl 1,4-dihydroquinoline-3-carboxylate may interact with a variety of biological targets.
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways.
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, including those involved in antibacterial, antiviral, and anticancer activities .
Pharmacokinetics
The compound’s boiling point is predicted to be 3049±420 °C, and its density is predicted to be 1173±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the reported therapeutic potential of quinoline derivatives , it’s plausible that this compound could have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1,4-dihydroquinoline-3-carboxylate. For instance, the compound’s synthesis involves a reaction that occurs under relatively mild conditions in a DMF solution at 50 °C . This suggests that the compound’s action could be influenced by factors such as temperature and solvent conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 1,4-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents. This method typically requires the use of a catalyst and specific reaction conditions to achieve high yields . Another method involves the reaction of anthranilic acid derivatives, which can be further modified to obtain the desired product .
Industrial Production Methods: Industrial production of methyl 1,4-dihydroquinoline-3-carboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications .
Common Reagents and Conditions: Common reagents used in the reactions of methyl 1,4-dihydroquinoline-3-carboxylate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of methyl 1,4-dihydroquinoline-3-carboxylate depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the quinoline ring .
Comparaison Avec Des Composés Similaires
Methyl 1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 1,3-disubstituted 4-oxo-1,4-dihydroquinolines . These compounds share a similar quinoline core structure but differ in their functional groups and substituents.
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 1,3-Disubstituted 4-oxo-1,4-dihydroquinolines
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Propriétés
IUPAC Name |
methyl 1,4-dihydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLQTNUWLFCKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)


![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2474413.png)

![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)
![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)


![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)
![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)


![N-[(2-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2474433.png)
